Tris(hydroxypropyl)phosphine

Übersicht

Beschreibung

Tris(hydroxypropyl)phosphine (THP) is an organophosphorus compound widely used in the field of organic chemistry. It is a versatile reagent that is used in a variety of chemical reactions, including those involving the synthesis of organic compounds and the preparation of metal complexes. THP is also widely used in scientific research applications, such as the study of biochemical and physiological effects in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Reduction of Dehydroascorbic Acid

Tris(hydroxypropyl)phosphine (THPP) serves as a reducing agent in the conversion of dehydroascorbic acid to ascorbic acid. This reaction is crucial in biochemical studies involving vitamin C and its antioxidant properties .

Cleavage of Disulfide Bonds

THPP is widely used for the reductive cleavage of disulfide bonds in small molecules, which is essential in protein chemistry and peptide synthesis. It can perform this function in both aqueous and buffered aqueous-organic media .

Catalysis in Polysulfide Conversion

As a catalyst, THPP facilitates the conversion of polysulfides. This application is significant in the field of polymer chemistry where manipulating polysulfide bonds can lead to new materials with unique properties .

Ligand in Dendritic Macromolecule Synthesis

THPP acts as a ligand in the synthesis of dendritic macromolecules, which are utilized as catalysts in making homogeneous reactions heterogenous. This is particularly valuable in catalysis and materials science .

Synthesis of Disulfide Cyclopeptides

In peptide chemistry, THPP is employed as a reducing agent for synthesizing disulfide cyclopeptides through a one-pot peptide ligation-oxidative cyclization process. This method is important for creating cyclic peptides with enhanced stability and biological activity .

Wirkmechanismus

Target of Action

Tris(hydroxypropyl)phosphine is primarily targeted towards disulfide bonds in small molecules . It is a reducing agent that is widely used for the reductive cleavage of these bonds . The compound also targets dehydroascorbic acid, reducing it to ascorbic acid .

Mode of Action

Tris(hydroxypropyl)phosphine interacts with its targets by breaking down disulfide bonds in small molecules . This interaction results in the reduction of these molecules . It also acts as a catalyst in the conversion of polysulfides .

Biochemical Pathways

The primary biochemical pathway affected by Tris(hydroxypropyl)phosphine is the reduction of disulfide bonds in small molecules . This can lead to downstream effects such as the conversion of dehydroascorbic acid to ascorbic acid . It also affects the conversion of polysulfides .

Result of Action

The molecular and cellular effects of Tris(hydroxypropyl)phosphine’s action primarily involve the reduction of disulfide bonds in small molecules . This can lead to changes in the structure and function of these molecules .

Action Environment

Tris(hydroxypropyl)phosphine is a versatile, water-soluble, and air-stable reducing agent . Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other substances . For example, it shows exceptional stability at biological pH, under which condition it permits the rapid reduction of a wide range of differentially functionalized small-molecule disulfides .

Eigenschaften

IUPAC Name |

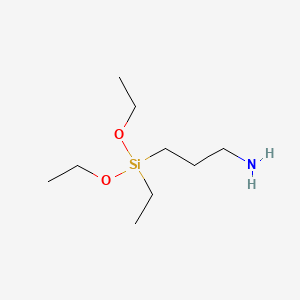

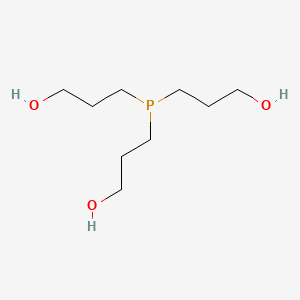

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAEXQYKBMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CP(CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451537 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(hydroxypropyl)phosphine | |

CAS RN |

4706-17-6 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4706-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tris(hydroxypropyl)phosphine's primary interaction mode is through its phosphine group, which exhibits strong reducing properties. For example, THP efficiently reduces disulfide bonds in proteins. [] This ability makes it valuable in biochemical applications like analyzing protein structure and function. One notable example is its use in studying mucin granule organization, where THP helped elucidate the role of disulfide bonds in maintaining the granule's structural integrity. [] Furthermore, THP can reduce vitamin K epoxide to vitamin K, a crucial step in the vitamin K cycle essential for blood clotting. []

A:

- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research excerpts, techniques like Raman spectroscopy have been employed to study the compound's properties, particularly in its crystalline form, revealing its nonlinear optical characteristics. []

A: While not directly classified as a catalyst in the provided research, THP acts as a reducing agent in various reactions. Its ability to efficiently reduce disulfide bonds makes it valuable in peptide chemistry for synthesizing cyclic peptides. [] In these applications, THP facilitates the formation of disulfide bridges after native chemical ligation, allowing for the creation of complex peptide structures.

ANone: The provided research excerpts do not offer details on the use of computational chemistry or modeling specifically for Tris(hydroxypropyl)phosphine.

ANone: The provided research excerpts do not explicitly detail SHE regulations specific to THP. As with any chemical, it's crucial to consult relevant safety data sheets and adhere to proper handling and disposal protocols.

A: While the provided research doesn't offer a historical overview, it highlights THP's application in pulp bleaching and brightness stabilization. [] This suggests its use in the paper industry dates back several years. More recent research focuses on its potential in areas like lithium-sulfur batteries, highlighting its evolving role in material science. []

A: The research excerpts illustrate the cross-disciplinary nature of Tris(hydroxypropyl)phosphine. Its use spans from analytical chemistry for vitamin C analysis [] to material science for developing advanced batteries. [] This versatility underscores its potential for further exploration in diverse fields, particularly where its reducing properties and water solubility are advantageous.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.